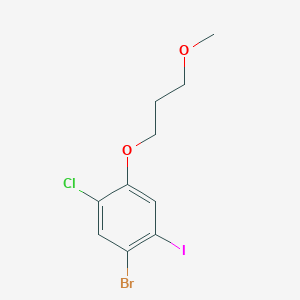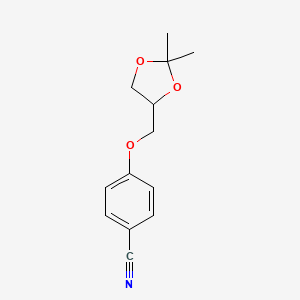
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzonitrile group can participate in various interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound that shares the dioxolane ring structure.
4-Hydroxybenzonitrile: Another compound with a benzonitrile group, but lacking the dioxolane ring.
Uniqueness
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is unique due to the combination of the dioxolane ring and benzonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H15NO3/c1-13(2)16-9-12(17-13)8-15-11-5-3-10(7-14)4-6-11/h3-6,12H,8-9H2,1-2H3 |
InChI Key |
LUGJBYZKFGQNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




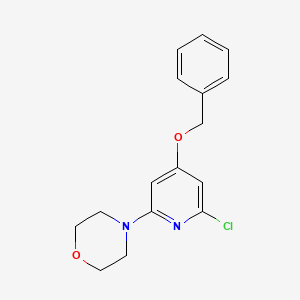



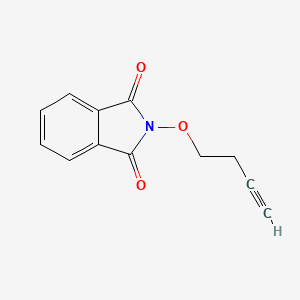

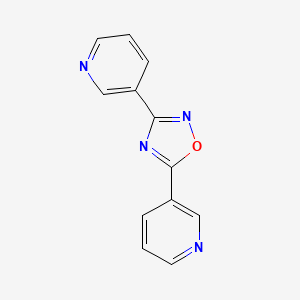
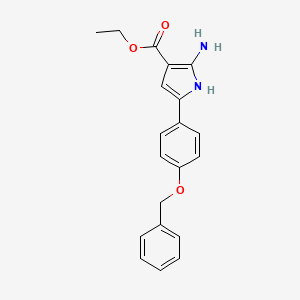
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


